Lithium 3-bromo-5-isopropylbenzenesulfinate
Description
Lithium 3-bromo-5-isopropylbenzenesulfinate (Li-3Br-5iPrBS) is a lithium salt of a substituted benzenesulfinic acid. Its structure features a sulfinate anion (SO₂⁻) bound to a benzene ring substituted with bromine (electron-withdrawing) at the 3-position and an isopropyl group (sterically bulky) at the 5-position. This compound is hypothesized to exhibit unique physicochemical properties due to the interplay of electronic and steric effects from its substituents.
Properties
Molecular Formula |
C9H10BrLiO2S |
|---|---|
Molecular Weight |
269.1 g/mol |
IUPAC Name |
lithium;3-bromo-5-propan-2-ylbenzenesulfinate |
InChI |
InChI=1S/C9H11BrO2S.Li/c1-6(2)7-3-8(10)5-9(4-7)13(11)12;/h3-6H,1-2H3,(H,11,12);/q;+1/p-1 |
InChI Key |
STIWVDPPRLQDES-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC(C)C1=CC(=CC(=C1)Br)S(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 3-bromo-5-isopropylbenzenesulfinate typically involves the reaction of 3-bromo-5-isopropylbenzenesulfinic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction conditions often include moderate temperatures and controlled addition of reagents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems can help in maintaining consistent quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Lithium 3-bromo-5-isopropylbenzenesulfinate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The sulfinate group can be oxidized to a sulfonate using oxidizing agents like hydrogen peroxide or peracids.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like THF or DMF, and catalysts like palladium or copper.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids, solvents like water or acetic acid.
Reduction: Reducing agents like lithium aluminum hydride, solvents like ether or THF.
Major Products Formed
Substitution: Products include 3-amino-5-isopropylbenzenesulfinate or 3-thio-5-isopropylbenzenesulfinate.
Oxidation: The major product is 3-bromo-5-isopropylbenzenesulfonate.
Reduction: The major product is 3-isopropylbenzenesulfinate.
Scientific Research Applications
Chemistry
In organic synthesis, Lithium 3-bromo-5-isopropylbenzenesulfinate is used as a building block for the synthesis of more complex molecules. It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Biology
Medicine
The compound’s potential medicinal applications are still under investigation. its structural similarity to other sulfinates suggests it could be explored for use in drug development, particularly in the design of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and as a precursor for advanced materials.
Mechanism of Action
The mechanism by which Lithium 3-bromo-5-isopropylbenzenesulfinate exerts its effects is primarily through its ability to participate in various chemical reactions. The lithium cation can stabilize the sulfinate anion, making it a versatile reagent in organic synthesis. The bromine atom provides a site for further functionalization, allowing the compound to be used in a wide range of chemical transformations.
Comparison with Similar Compounds
Physicochemical Properties
Table 1: Key Properties of Lithium Sulfinate Derivatives
Notes:
- Solubility : Bromine’s electron-withdrawing nature enhances polarity but the isopropyl group introduces steric bulk, leading to lower solubility than unsubstituted analogs.
- Thermal Stability : Decomposition temperatures are lower for halogenated derivatives due to weaker Li–O bonding interactions in distorted coordination environments .
Electrochemical Behavior
Lithium sulfinates are explored for lithium-ion battery electrolytes due to their ionic conductivity and stability. However, substituents significantly alter performance:
- Li-3Br-5iPrBS : Bromine may enhance oxidative stability, but steric hindrance from the isopropyl group could limit ion mobility, reducing conductivity compared to lithium p-toluenesulfinate .
- Lithium 4-bromobenzenesulfinate : Similar halogenation reduces ionic mobility but improves electrochemical stability up to 4.5 V vs. Li/Li+ .
Spectroscopic Features
XANES studies (Fig. 6 in ) reveal that lithium’s local environment in sulfinates affects Li K-edge spectra. For example:
- LiF : Pre-edge feature at ~62.5 eV (attributed to Li⁺ in octahedral coordination).
- Li-3Br-5iPrBS (hypothetical) : A shifted pre-edge peak (~63.0 eV) is expected due to bromine’s electronegativity altering electron density around Li⁺, similar to Li₂MoO₄ (62.6 eV) .
Biological Activity
Overview of Lithium Compounds
Lithium salts, particularly lithium carbonate and lithium citrate, are well-known for their use in the treatment of bipolar disorder and other mood disorders. They exert their effects primarily through modulation of neurotransmitter systems, particularly serotonin and norepinephrine, and by influencing intracellular signaling pathways.
- Neurotransmitter Modulation : Lithium is believed to enhance serotonin release and receptor sensitivity. It may also inhibit the reuptake of norepinephrine.
- Inhibition of Inositol Monophosphatase : Lithium inhibits inositol monophosphatase, leading to decreased levels of inositol, which is crucial for phosphoinositide signaling.
- Neuroprotective Effects : Lithium has been shown to promote neuronal survival and reduce apoptosis in various models, potentially through its effects on Bcl-2 and other survival pathways.
Antioxidant Activity
Lithium compounds are often noted for their antioxidant properties. While specific data on "Lithium 3-bromo-5-isopropylbenzenesulfinate" is limited, many lithium salts exhibit the ability to scavenge free radicals and reduce oxidative stress, which is beneficial in neurodegenerative conditions.
Antimicrobial Properties
Some studies suggest that sulfinate compounds can exhibit antimicrobial activity. The presence of the bromine atom in "this compound" may enhance this property by increasing the compound's reactivity towards microbial cells.
Case Studies
While specific case studies on "this compound" are not available in the search results, lithium compounds have been studied extensively in clinical settings for their efficacy in mood stabilization.
- Bipolar Disorder Treatment : Clinical trials have demonstrated the effectiveness of lithium in reducing manic episodes and stabilizing mood.
- Neurodegenerative Disease Research : Some studies have investigated lithium's potential protective effects against Alzheimer's disease by promoting autophagy and inhibiting tau phosphorylation.
Summary of Findings from Related Studies
| Study Focus | Findings |
|---|---|
| Neuroprotective Effects | Lithium promotes neuronal survival via Bcl-2 modulation. |
| Antioxidant Activity | Lithium compounds reduce oxidative stress markers in cellular models. |
| Mood Stabilization | Proven efficacy in reducing symptoms of bipolar disorder in clinical trials. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
